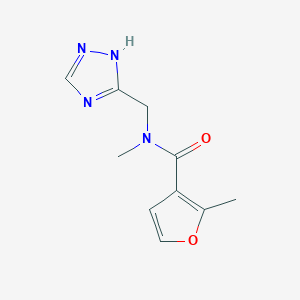
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFTC or furotriazole and is a member of the triazole family of compounds.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the survival of fungi, bacteria, and parasites. In the case of cancer, DFTC is believed to induce apoptosis or programmed cell death in cancer cells.
Biochemical and physiological effects:
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, bacteria, and parasites. In cancer cells, DFTC has been found to induce apoptosis or programmed cell death. In addition, DFTC has been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide in lab experiments is its broad-spectrum activity against fungi, bacteria, and parasites. This makes it a useful tool for studying the mechanisms of action of these microorganisms. However, one of the limitations of using DFTC in lab experiments is its potential toxicity. Care must be taken to ensure that the concentration of DFTC used in experiments is not toxic to cells or organisms.
Future Directions
There are several future directions for the study of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide. One of the most promising areas of research is the development of new drugs based on DFTC. Another area of research is the study of the mechanisms of action of DFTC in cancer cells. In addition, further research is needed to determine the potential applications of DFTC as a corrosion inhibitor and as a pesticide.
Synthesis Methods
The synthesis of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide involves the reaction of 2,3-dimethylfuran with 1-(azidomethyl)-1H-1,2,4-triazole in the presence of a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition reaction.
Scientific Research Applications
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has been studied extensively for its potential applications in various fields. One of the most significant applications of DFTC is in the field of medicine. It has been found to possess antifungal, antibacterial, and antiparasitic properties. DFTC has also been studied for its potential anticancer activity. In addition to its medical applications, DFTC has also been studied for its potential use as a corrosion inhibitor and as a pesticide.
properties
IUPAC Name |
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-8(3-4-16-7)10(15)14(2)5-9-11-6-12-13-9/h3-4,6H,5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDUMYLROCPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
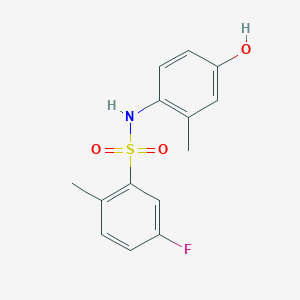
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)

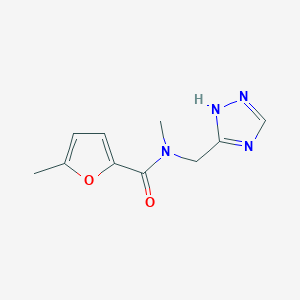
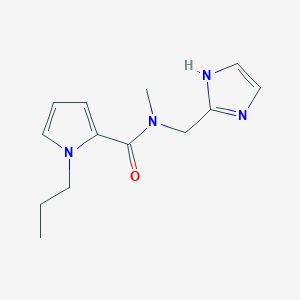
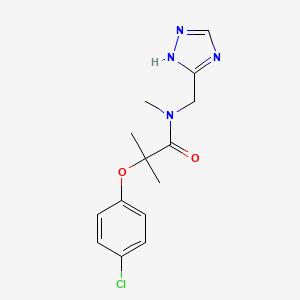
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)
